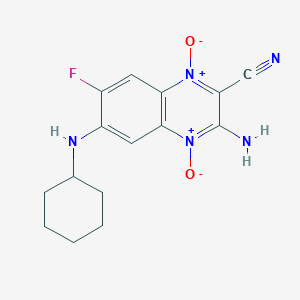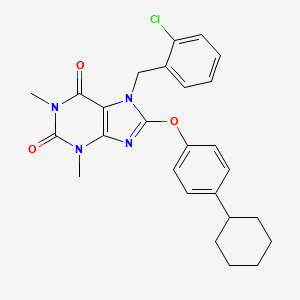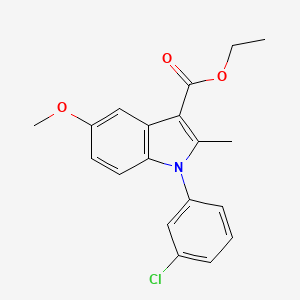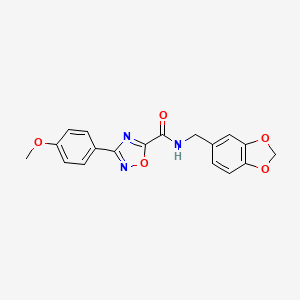
3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted benzene derivative with a suitable pyrazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be applied to reduce the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The amino, cyano, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Applications De Recherche Scientifique
2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Mécanisme D'action
The mechanism of action of 2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-AMINO-3-CYANO-4-ARYL-4H-CHROMENES: These compounds share the amino and cyano groups but differ in their core structure and substituents.
2-AMINO-4H-PYRAN-3-CARBONITRILE DERIVATIVES: These compounds also contain amino and cyano groups but have a pyran ring instead of a quinoxaline ring.
Uniqueness
Its combination of amino, cyano, cyclohexylamino, and fluoro groups offers unique reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C15H16FN5O2 |
|---|---|
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
3-amino-6-(cyclohexylamino)-7-fluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile |
InChI |
InChI=1S/C15H16FN5O2/c16-10-6-12-13(21(23)15(18)14(8-17)20(12)22)7-11(10)19-9-4-2-1-3-5-9/h6-7,9,19H,1-5,18H2 |
Clé InChI |
CFMVRBKTGSRBDT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC3=C(C=C2F)[N+](=C(C(=[N+]3[O-])N)C#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B15003462.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15003468.png)
![5-Chloro-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003487.png)
![ethyl 3-{[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B15003493.png)
![methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15003494.png)

![methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003517.png)


![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B15003529.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)

![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
